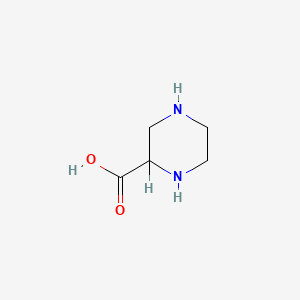

Piperazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXHAMIXJGYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369095 | |

| Record name | Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2762-32-5 | |

| Record name | Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Piperazine-2-carboxylic acid fundamental properties

An In-depth Technical Guide to Piperazine-2-carboxylic Acid: Core Properties and Applications

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural framework, incorporating both a secondary amine and a carboxylic acid functional group, renders it a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis methodologies, and biological applications of this compound and its derivatives. Detailed experimental protocols and visual representations of synthetic and biological pathways are included to support researchers and drug development professionals in leveraging this valuable chemical entity.

Core Physicochemical Properties

This compound is a solid at room temperature with a defined set of physical and chemical characteristics. These properties are crucial for its handling, reaction setup, and application in various synthetic and biological contexts. The core quantitative data are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 130.15 g/mol | [1][3][4] |

| CAS Number | 2762-32-5 | [1][3] |

| Melting Point | 265 °C (decomposition) | [4] |

| Boiling Point | 313.6 ± 37.0 °C (Predicted) | [4] |

| pKa Values | pKa1: 1.90 ± 0.20 (Predicted), pKa2: 5.41, pKa3: 9.53 (at 22°C) | [4][5] |

| Appearance | Brown to white powder/crystals | [2] |

| Solubility | Low solubility in water; higher in some organic solvents. | [6] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step processes that may include the use of protecting groups to achieve regioselectivity. The presence of two nitrogen atoms and a carboxylic acid group allows for a wide range of chemical modifications.

General Synthesis Strategies

One common approach to synthesizing the piperazine (B1678402) core involves the cyclization of an appropriate aniline (B41778) intermediate with bis(2-chloroethyl)amine (B1207034) hydrochloride.[7][8] For producing optically active this compound derivatives, a key industrial method is the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives, which avoids racemic resolution.[9]

The reactivity of the this compound scaffold is heavily influenced by the strategic use of protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), on the nitrogen atoms.[6][10] This allows for selective reactions at either the unprotected nitrogen or the carboxylic acid group.

Key Chemical Reactions

-

Amide Bond Formation: The carboxylic acid group is readily converted into amides by coupling with various amines, often facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[11]

-

Esterification: The carboxylic acid can be esterified, for instance, by reaction with methyl iodide in the presence of a base.[12]

-

N-Alkylation/N-Arylation: The secondary amine groups of the piperazine ring can be functionalized through reactions with alkyl or aryl halides.[7]

Applications and Biological Activity

This compound is a crucial building block in the development of a wide range of therapeutic agents.[2] Its derivatives have shown significant potential in various disease areas. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, often improving the pharmacokinetic properties of drug candidates, such as water solubility and oral bioavailability.[13]

-

Anti-Alzheimer's Agents: Derivatives of this compound have been designed as multi-target-directed ligands for Alzheimer's disease.[14] These compounds can act as competitive inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key strategy in managing Alzheimer's symptoms.[14]

-

Antimicrobial and Antifungal Agents: Various substituted piperazine derivatives have been synthesized and screened for their antibacterial and antifungal properties, with many showing significant activity against pathogens like Staphylococcus aureus and Aspergillus species.[7][8][15]

-

Antidepressant and Antipsychotic Potential: The piperazine structure is a core component of many drugs targeting the central nervous system.[13] Novel derivatives have been evaluated for their potential antidepressant activity through interaction with serotonin (B10506) receptors like 5-HT1A.[16]

-

Anti-inflammatory and Analgesic Agents: The scaffold is widely used in the synthesis of molecules with anti-inflammatory and analgesic properties.[2]

-

Agrochemicals: Beyond pharmaceuticals, it is also utilized in formulating effective herbicides and pesticides.[2]

Signaling Pathway: Cholinesterase Inhibition

In the context of Alzheimer's disease, certain this compound derivatives function by inhibiting the enzymes that break down acetylcholine. This mechanism is depicted below.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of this compound derivatives.

Protocol: Synthesis of (S)-4-tert-butoxycarbonyl-piperazine-2-carboxylic acid

This protocol describes the N-protection of this compound, a common initial step for further derivatization.

Materials:

-

This compound dihydrochloride[12]

-

Potassium hydroxide[12]

-

Methanol[12]

-

1,4-Dioxane[12]

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)[12]

-

Water[12]

Procedure:

-

A solution of potassium hydroxide (B78521) (2.0 eq) in methanol (B129727) is added to a suspension of this compound dihydrochloride (B599025) (1.0 eq) in methanol. The mixture is stirred at room temperature for 1 hour.[12]

-

The methanol is removed under reduced pressure. The residue is dissolved in a mixture of water and 1,4-dioxane (B91453) to obtain a solution of free this compound.[12]

-

A solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in a 1,4-dioxane/water mixture is added to the solution from step 2.[12]

-

The reaction mixture is stirred at room temperature overnight.[12]

-

The resulting product, 4-tert-butoxycarbonyl-piperazine-2-carboxylic acid, can be isolated by filtration if it precipitates as a solid. Further extraction of the aqueous phase with an organic solvent like ethyl acetate (B1210297) may be required to recover all the product.[12]

Protocol: In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)

This assay is used to determine the inhibitory activity of compounds against AChE and BChE.[14]

Materials:

-

Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum)[14]

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds (piperazine derivatives)

-

Donepezil or Tacrine as a reference inhibitor[14]

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in a phosphate buffer.

-

In a 96-well plate, add the enzyme solution, buffer, and various concentrations of the test compound or reference inhibitor.

-

Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to the wells.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

-

To understand the mechanism, Lineweaver-Burk plot analysis can be performed by measuring reaction rates at different substrate concentrations.[14]

Conclusion

This compound stands as a cornerstone scaffold in modern medicinal chemistry. Its favorable physicochemical properties and versatile reactivity allow for the creation of large libraries of compounds with diverse biological activities. From targeting complex neurodegenerative diseases like Alzheimer's to combating microbial resistance, the derivatives of this compound continue to be a fertile ground for the discovery of new therapeutic agents. The detailed protocols and pathways provided in this guide serve as a foundational resource for researchers aiming to explore the full potential of this remarkable molecule.

References

- 1. This compound | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. China this compound (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. This compound CAS#: 133525-05-0 [m.chemicalbook.com]

- 6. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 9. US5945534A - Process for the preparation of optically active this compound derivatives - Google Patents [patents.google.com]

- 10. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]

- 11. acgpubs.org [acgpubs.org]

- 12. Page loading... [wap.guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Piperazine-2-carboxylic acid IUPAC name and structure

An In-depth Technical Guide to Piperazine-2-carboxylic Acid

This guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in research and development. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, physicochemical properties, and significant applications, presenting data with scientific rigor and clarity.

Core Identity: IUPAC Name and Structure

This compound is a saturated heterocyclic compound featuring a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carboxylic acid group substituted at the second carbon atom.

IUPAC Name: this compound[1]

Synonyms: (+/-)-Piperazine-2-carboxylic acid dihydrochloride (B599025) (for the salt form)[2]

Chemical Structure: The fundamental structure consists of a piperazine (B1678402) ring with a carboxyl group, which is the basis for its utility as a chemical scaffold.

Caption: Logical structure of this compound.

Physicochemical and Spectroscopic Data

The intrinsic properties of this compound are crucial for its handling, reaction setup, and analytical characterization. Key data is summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2762-32-5 | [1][3][4] |

| Molecular Formula | C₅H₁₀N₂O₂ | [1][3][5] |

| Molecular Weight | 130.15 g/mol | [1][3] |

| Appearance | Brown or white/yellow crystalline powder | [5][6] |

| Melting Point | >300 °C / 265 °C (decomposes) | [5][7] |

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of this compound and its derivatives.

| Technique | Data Highlights | Source(s) |

| ¹H NMR | (For (S)-enantiomer dihydrochloride, 400 MHz, D₂O): δ = 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H) ppm. | [8] |

| ¹³C NMR | (For (S)-enantiomer dihydrochloride, 75 MHz, D₂O): δ = 42.21, 43.21, 44.43, 56.03, 169.88 ppm. | [8] |

| Infrared (IR) | (For (S)-enantiomer dihydrochloride, KBr): 3700-2000, 1760, 1220 cm⁻¹. FT-IR and ATR-IR spectra are available. | [1][8] |

| Raman | FT-Raman spectra have been recorded. | [1] |

| Mass Spec. | (For (S)-enantiomer dihydrochloride): m/e 131 (M+). | [8] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound and its derivatives is well-documented. Below are detailed protocols for racemic and optically active forms.

Synthesis of Racemic 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester

This protocol outlines a method for synthesizing a protected precursor to this compound.[9]

Materials:

-

2,3-dibromo-propionic acid methyl ester

-

N,N'-Dibenzyl-ethane-1,2-diamine

-

Triethylamine (Et₃N)

-

2N HCl

-

4N NaOH

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preheat a solution of 2,3-dibromo-propionic acid methyl ester in 40 ml of toluene to 50°C.

-

Add 5.80 ml (41.6 mmol) of Et₃N to the solution.

-

Add 4.90 ml (20.8 mmol) of N,N'-Dibenzyl-ethane-1,2-diamine dropwise to the mixture. A white slurry will form.

-

Heat the slurry to reflux until a clear solution is obtained and continue stirring at reflux overnight.

-

After cooling to room temperature, extract the reaction mixture with approximately 500 ml of 2N HCl.

-

Neutralize the extract with 4N NaOH.

-

Extract the aqueous layer three times with EtOAc.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester as a colorless oil.

Caption: Workflow for the synthesis of a protected piperazine derivative.

Preparation of (S)-Piperazine-2-carboxylic acid dihydrochloride

This protocol details the synthesis of an enantiomerically pure form, starting with Boc protection of the racemic mixture.[8]

Step 1: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid

-

Suspend 11.6 g (57.4 mmol) of piperazine-2-carboxylic hydrochloride in 140 ml of methanol (B129727).

-

Add a solution of 6.4 g (114.8 mmol) of potassium hydroxide (B78521) in 20 ml of methanol. Stir the mixture at room temperature for 1 hour.

-

Remove methanol under reduced pressure. Dissolve the residue in a solvent of 20 ml water and 60 ml 1,4-dioxane (B91453) to obtain the free this compound solution.

-

Add a solution of 12.6 g of di-tert-butyl dicarbonate (B1257347) in 20 ml of 1,4-dioxane-water (3:1 v/v).

-

Stir the reaction mixture at room temperature overnight. Filter the resulting insoluble white solid.

-

The resulting mono-Boc protected compound can then be taken forward for chiral resolution and subsequent deprotection steps.

Step 2: Deprotection to obtain the final product

-

The resolved (S)-enantiomer of the protected intermediate (e.g., (S)-methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate) is dissolved in 4N HCl.

-

The solution is stirred overnight to ensure complete removal of the Boc group.

-

Hydrogen chloride gas is bubbled into the solution to precipitate the dihydrochloride salt.

-

The pure product, (S)-piperazine-2-carboxylic acid dihydrochloride, is obtained after filtration.

Applications in Drug Discovery and Chemical Synthesis

This compound is a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules.[10] Its rigid, yet modifiable, structure allows for the precise spatial orientation of functional groups, which is critical for receptor binding.

Key Application Areas:

-

Pharmaceutical Development: It is a fundamental building block for synthesizing a wide range of pharmaceuticals.[5] This includes drugs targeting the central nervous system, such as anti-anxiety and antidepressant medications, as well as anti-inflammatory and analgesic agents.[5][11]

-

Anti-Alzheimer's Agents: Recent research has focused on 1,4-disubstituted this compound derivatives as multi-target-directed ligands to combat Alzheimer's disease.[12] Specifically, derivatives have shown potent and selective inhibition of butyrylcholinesterase (BChE), an important enzyme target in AD therapy.[12]

-

Enzyme Inhibitors: Piperazine-2-carboxamide derivatives have been synthesized and evaluated as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory disorders.[13]

-

Agrochemicals: The compound is used in the formulation of effective herbicides and pesticides, contributing to improved crop yields.[5]

-

Polymer Science: It is incorporated into polymer chains to produce specialty plastics and coatings with enhanced chemical resistance and durability.[5]

Caption: Key application areas derived from the core structure.

References

- 1. This compound | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ピペラジン-2-カルボン酸 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 2762-32-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. China this compound (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. This compound 98 3022-15-9 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acgpubs.org [acgpubs.org]

Piperazine-2-carboxylic acid CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Piperazine-2-carboxylic acid, a crucial heterocyclic building block in modern medicinal chemistry. It details the compound's physical and chemical properties, experimental protocols for its synthesis and analysis, and its application in the development of novel therapeutics, including its role as a precursor to CXCR4 antagonists.

Chemical Identity

This compound is a derivative of piperazine (B1678402), featuring a carboxylic acid group at the second position of the ring. Due to its chiral center, it can exist as a racemate or as individual enantiomers. It is most commonly handled as a free base or as a dihydrochloride (B599025) salt.

The primary Chemical Abstracts Service (CAS) number for the racemic form of this compound is 2762-32-5 .[1][2][3] However, researchers may encounter several other CAS numbers corresponding to different forms of the molecule:

-

This compound Dihydrochloride: 3022-15-9, 133525-05-0[4][5][6]

-

(S)-Piperazine-2-carboxylic acid: 147650-70-2[7]

-

(+/-)-Piperazine-2-carboxylic acid dihydrochloride: 3022-15-9[5][8][9]

Physical and Chemical Properties

This compound is typically a white to yellow or brown crystalline powder.[2][4] As an amino acid, it possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups, allowing it to exist as a zwitterion. While specific quantitative solubility data is not widely published, the parent compound, piperazine, is highly soluble in water, and this derivative is expected to be soluble in polar solvents.[10][11] Derivatives with protecting groups, such as Boc or Benzyl (B1604629), exhibit lower solubility in water and higher solubility in organic solvents like dichloromethane.[5]

Data Summary

All quantitative data for the parent compound (racemic, free base) are summarized in the table below. Note that some values are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O₂ | [1][4][7] |

| Molecular Weight | 130.15 g/mol | [1][10] |

| Melting Point | 265 °C (decomposes) | [2][5] |

| Boiling Point (Predicted) | 313.6 ± 37.0 °C | [2][7] |

| Density (Predicted) | 1.174 g/cm³ | [2][7] |

| pKa₁ (Predicted) | 1.90 ± 0.20 | [2] |

| pKa₂ (Predicted) | Not specified |

Note: The melting point can vary depending on the form. The (S)-enantiomer is reported to melt at 243-247 °C (decomposes)[7], while the dihydrochloride salt also melts at 265 °C (decomposes).[12]

Experimental Protocols

Synthesis Methodologies

This compound and its derivatives can be synthesized through various routes. Below are two common strategies found in the literature.

1. Asymmetric Hydrogenation of Pyrazine-2-carboxylate

This method produces optically active this compound derivatives by hydrogenating the corresponding aromatic pyrazine (B50134) precursor using a chiral catalyst.

-

Step 1: Esterification of Pyrazinecarboxylic Acid: Pyrazinecarboxylic acid is first converted to its corresponding ester (e.g., methyl or tert-butyl ester). For example, pyrazinecarboxylic acid can be reacted with thionyl chloride in methanol (B129727) to produce methyl pyrazinecarboxylate.[6]

-

Step 2: Asymmetric Hydrogenation: The pyrazinecarboxylate ester is hydrogenated under pressure (e.g., 50 bar H₂) using an optically active rhodium complex as a catalyst. This step introduces the chirality and reduces the aromatic ring to a piperazine ring.[6]

-

Step 3: Hydrolysis: The resulting piperazine-2-carboxylate ester is hydrolyzed under acidic conditions (e.g., 32% hydrochloric acid at 100 °C) to yield the final this compound, typically isolated as its hydrochloride salt.[6]

2. Cyclization from N,N'-Dibenzylethenediamine

This route builds the piperazine ring through a cyclization reaction.

-

Step 1: Cyclization Reaction: N,N'-Dibenzyl-ethane-1,2-diamine is reacted with a methyl 2,3-dibromopropionate in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as toluene. The mixture is heated to reflux, leading to the formation of 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.[13]

-

Step 2: Deprotection/Hydrolysis: The dibenzyl protecting groups are removed, and the ester is hydrolyzed to yield the final product. This typically involves catalytic hydrogenation to remove the benzyl groups and subsequent saponification or acid hydrolysis of the ester.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound often requires derivatization, as the core structure lacks a strong chromophore for standard UV detection.[14]

-

1. Derivatization:

-

To enable sensitive detection, the primary or secondary amine of the piperazine ring is reacted with a labeling agent.

-

For chiral analysis, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is effective.[15]

-

For general quantification, agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride can be used to form a stable, UV-active or fluorescent derivative.[14][16]

-

Procedure Example (Dansylation): The sample is reconstituted in a suitable solvent (e.g., acetonitrile). Dansyl chloride is added, along with a catalytic amount of a base like triethylamine, and the reaction is allowed to proceed to completion.

-

-

2. HPLC Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: A gradient elution is typically used.

-

Gradient Program: Start with a high percentage of Phase A, ramping up to a high percentage of Phase B to elute the derivatized analyte.

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV or Fluorescence detector set to the appropriate wavelength for the chosen derivative (e.g., ~254 nm for dansyl derivatives).

-

Quantification: A calibration curve is generated using certified reference standards derivatized in the same manner as the samples.

-

Applications and Signaling Pathway Involvement

This compound is a "privileged scaffold" in medicinal chemistry, serving as a versatile starting material for a wide range of bioactive molecules.[17] Its derivatives have been investigated for numerous therapeutic applications, including agents targeting the central nervous system, anti-inflammatory compounds, and antivirals.[18][19][20]

One of its most significant applications is in the synthesis of antagonists for the CXCR4 receptor .[21] CXCR4 is a chemokine receptor that, upon binding its natural ligand CXCL12 (SDF-1), activates signaling pathways crucial for cell migration, proliferation, and survival.[1][4] These pathways are implicated in cancer metastasis and inflammatory diseases, making CXCR4 an important drug target.

Below is a diagram illustrating the major signaling cascades initiated by CXCR4 activation.

Caption: The CXCL12/CXCR4 signaling pathway.

The role of this compound as a key intermediate in developing molecules that can modulate this pathway is illustrated in the logical workflow below.

Caption: Synthetic workflow from core scaffold to drug candidate.

References

- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Piperazine compounds [m.chemicalbook.com]

- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 5. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 6. US5945534A - Process for the preparation of optically active this compound derivatives - Google Patents [patents.google.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. acgpubs.org [acgpubs.org]

- 9. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. This compound 98 3022-15-9 [sigmaaldrich.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. biosynth.com [biosynth.com]

- 16. researchgate.net [researchgate.net]

- 17. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 18. chemimpex.com [chemimpex.com]

- 19. acgpubs.org [acgpubs.org]

- 20. chemimpex.com [chemimpex.com]

- 21. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine-2-Carboxylic Acid Moiety: A Building Block in Fungal Natural Products

An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of the Piperazine (B1678402) Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence and biosynthesis of the piperazine-2-carboxylic acid core structure, a significant heterocyclic scaffold in a variety of bioactive fungal metabolites. While free this compound is not widely reported as a standalone natural product, its cyclic diamine structure is a key component of numerous complex alkaloids. This document provides a comprehensive overview of the natural products containing this moiety, the intricate biosynthetic pathways responsible for their formation, and detailed experimental protocols for their study.

Natural Occurrence of the Piperazine Core

The piperazine ring system is a recurring motif in a diverse array of fungal alkaloids, many of which exhibit potent biological activities. These natural products are primarily biosynthesized by various fungal strains, particularly from the genera Penicillium and Aspergillus. The piperazine core in these molecules is typically derived from the condensation of two amino acid precursors.

Table 1: Representative Fungal Natural Products Containing a Piperazine Core

| Natural Product Family | Producing Organism(s) | Precursor Amino Acids | Notable Biological Activities |

| Herqulines | Penicillium herquei | L-Tyrosine | Antifungal, Insecticidal |

| Arizonamides | Aspergillus arizonicus | L-Tryptophan, L-Phenylalanine | Cytotoxic |

| Fischerazines | Neosartorya fischeri | L-Phenylalanine | Antiviral |

| Chrysosporazines | Marine-derived fungi | Phenylpropanoids | P-Glycoprotein Inhibition |

This table is a summary of representative examples and is not exhaustive.

Biosynthesis of the Piperazine Ring

The biosynthesis of the piperazine core in fungal alkaloids is a fascinating process orchestrated by large, multimodular enzymes known as Nonribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are responsible for the selection, activation, and condensation of amino acid building blocks to form complex peptide-like structures, including the piperazine ring.

The general biosynthetic logic for the formation of a piperazine ring from two amino acid precursors by an NRPS can be summarized as follows:

-

Amino Acid Activation: Two separate adenylation (A) domains within the NRPS select and activate their specific amino acid substrates (e.g., L-tyrosine, L-phenylalanine) by converting them into aminoacyl-AMP intermediates.

-

Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of adjacent thiolation (T) domains, also known as peptidyl carrier proteins (PCP).

-

Condensation and Cyclization: A condensation (C) domain catalyzes the formation of a peptide bond between the two tethered amino acids. Subsequent intramolecular cyclization, often followed by reduction steps, leads to the formation of the piperazine ring.

-

Tailoring Modifications: Following the formation of the core piperazine structure, a variety of tailoring enzymes, such as P450 monooxygenases, methyltransferases, and oxidoreductases, can modify the molecule to generate the final, structurally diverse natural products.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the generalized biosynthetic pathway for the formation of a piperazine ring from two L-tyrosine precursors, a key step in the biosynthesis of alkaloids like herquline A.

The Biological Significance of Piperazine-2-carboxylic Acid: A Synthetic Scaffold for Modulating Biological Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. While not recognized as an endogenous component of core metabolic pathways, its rigid, chiral structure makes it a valuable synthetic scaffold. This technical guide delineates the biological relevance of this compound, focusing on its role as a versatile building block for synthesizing therapeutic agents that interact with and modulate biological systems. We will explore its synthesis, its application in the development of enzyme inhibitors and central nervous system-active compounds, and provide relevant experimental context.

Introduction

This compound is a saturated six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carboxylic acid group at position 2. Its structure provides a constrained, yet versatile, scaffold that can be readily functionalized. Although initial inquiries into its metabolic role have not revealed its participation in established metabolic pathways, its significance lies in its widespread use as a key intermediate in the synthesis of a diverse range of biologically active molecules.[1] Derivatives of this compound have been successfully employed to create potent and selective inhibitors of various enzymes, as well as compounds targeting the central nervous system.[1] This guide will provide a comprehensive overview of the synthesis and biological applications of this important synthetic building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O₂ | [2] |

| Molecular Weight | 130.15 g/mol | [2] |

| Melting Point | 265 °C (decomposes) | |

| pKa (predicted) | 2.5 (acidic), 8.5 (basic) | |

| LogP (predicted) | -3.5 | [2] |

| IUPAC Name | This compound | [2] |

| InChIKey | JSSXHAMIXJGYCS-UHFFFAOYSA-N | [2] |

| CAS Number | 2762-32-5 | [3] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its application in drug development. Both chemical and enzymatic methods have been developed to achieve this.

Chemical Synthesis

A common route for the synthesis of this compound derivatives involves the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives. This process often utilizes optically active rhodium complexes as catalysts to achieve high enantioselectivity.

Caption: A simplified workflow for the chemical synthesis of racemic piperazine-2-carboxamide.

Enzymatic Resolution

Enzymatic resolution is a highly effective method for obtaining enantiomerically pure (S)- or (R)-piperazine-2-carboxylic acid. This often involves the use of stereoselective amidases or lipases. For instance, a semipurified aminopeptidase (B13392206) from Aspergillus oryzae (LAP2) can be used for the chiral resolution of racemic piperazine-2-carboxamide to produce enantiopure (S)-piperazine-2-carboxylic acid.[4] Similarly, enzymes like Alcalase have been used for the kinetic resolution of piperazine-2-carboxylate esters.[5]

References

An In-depth Technical Guide to the Mechanism of Action of Piperazine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the biological activities of piperazine-2-carboxylic acid derivatives. This class of compounds has demonstrated significant therapeutic potential across a range of targets, primarily within the central nervous system. We will explore their action as ionotropic glutamate (B1630785) receptor antagonists, cholinesterase inhibitors, and soluble epoxide hydrolase inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Antagonism of Ionotropic Glutamate Receptors: NMDA and Kainate Receptors

A prominent mechanism of action for several piperazine-2,3-dicarboxylic acid derivatives is the competitive antagonism of N-methyl-D-aspartate (NMDA) and kainate receptors, which are key mediators of excitatory synaptic transmission in the central nervous system.

Molecular Mechanism

Derivatives with bulky aromatic substituents at the N¹ position of the piperazine (B1678402) ring have been shown to bind to the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1][2] This competitive binding prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that would typically lead to neuronal depolarization.

Interestingly, unlike typical competitive antagonists that show a preference for GluN2A and GluN2B subunits, certain piperazine derivatives exhibit an unusual selectivity profile, with a higher relative affinity for GluN2C and GluN2D subunits.[1][2] Furthermore, some of these compounds act as dual antagonists, also inhibiting GluK1-containing kainate receptors.[1][3][4][5] This dual activity and unique selectivity profile make them valuable tools for neuroscience research and potential therapeutic agents for neurological disorders.

Signaling Pathway

The antagonism of NMDA receptors by this compound derivatives directly inhibits the canonical signaling cascade associated with receptor activation. By preventing glutamate binding, these compounds block the opening of the ion channel, thus inhibiting the influx of calcium and subsequent activation of downstream effectors like Calmodulin-dependent kinase II (CaMKII), Protein Kinase C (PKC), and the transcription factor CREB.

Quantitative Data: NMDA and Kainate Receptor Antagonism

The antagonist affinity (KB in µM) of various N¹-substituted cis-piperazine-2,3-dicarboxylic acid derivatives for different NMDA and kainate receptor subtypes is summarized below. Lower KB values indicate higher affinity.

| Compound | GluN2A (KB, µM) | GluN2B (KB, µM) | GluN2C (KB, µM) | GluN2D (KB, µM) | GluK1 (KB, µM) | GluK2 (KB, µM) |

| (±)-4 | 2.0 | 0.84 | 0.21 | 0.18 | 0.24 | >100 |

| 18i | 1.8 | 1.3 | 0.38 | 0.28 | 0.08 | 12 |

| 18d | >100 | >100 | 2.5 | 1.9 | 0.81 | >100 |

| 13 | 0.25 | 0.20 | 0.50 | 0.25 | 0.70 | 2.0 |

Data sourced from Jane et al. (2011).[1]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the functional characterization of antagonist activity at recombinant NMDA receptors expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate stage V–VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

-

Incubate oocytes for 2-7 days at 18°C to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording buffer (e.g., BaCl₂-based to minimize Ca²⁺-activated chloride currents).

-

Impale the oocyte with two microelectrodes (voltage and current), filled with KCl.

-

Clamp the membrane potential at a holding potential of -60 mV.

3. Data Acquisition:

-

Apply a sub-maximal concentration of glutamate and glycine (B1666218) to elicit a baseline agonist-induced current (Iagonist).

-

Co-apply the agonist solution with increasing concentrations of the piperazine derivative.

-

Record the steady-state current at each antagonist concentration.

-

Calculate the percentage inhibition and determine the IC₅₀ or KB value by fitting the concentration-response data to the Hill equation.

Inhibition of Cholinesterases: AChE and BChE

A distinct series of 1,4-bisbenzylthis compound derivatives have been developed as multi-target-directed ligands (MTDLs) for Alzheimer's disease.[6] Their primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Molecular Mechanism

These derivatives act as competitive inhibitors of both AChE and BChE.[6] By binding to the active site of these enzymes, they prevent the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). This leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, a key therapeutic strategy in Alzheimer's disease. Molecular docking studies suggest that these compounds interact with both the catalytic and peripheral anionic sites of the enzymes.[6]

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency (Ki) of representative this compound derivatives against AChE and BChE is presented below. Lower Ki values indicate more potent inhibition.

| Compound | Derivative Type | Ki (AChE) | Ki (BChE) | Selectivity Index (AChE/BChE) |

| 4c | Carboxylic Acid | 10.18 ± 1.00 µM | 182.20 ± 19.10 µM | ~17.90 |

| 7b | Hydroxamic Acid | 34.98 ± 3.10 µM | 1.60 ± 0.08 nM | ~21862.5 (BChE selective) |

| Donepezil | Reference Drug | 12.50 ± 2.60 µM | - | - |

| Tacrine | Reference Drug | - | 17.30 ± 2.30 nM | - |

Data sourced from Omar et al. (2023).[6]

Experimental Protocol: Ellman's Method for AChE/BChE Inhibition

This spectrophotometric assay is widely used to determine cholinesterase activity and inhibition.

1. Principle:

-

AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine.

-

Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).

-

The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme's activity.

2. Assay Procedure (96-well plate format):

-

Reagent Preparation: Prepare phosphate (B84403) buffer (0.1 M, pH 8.0), DTNB solution, ATCI solution, and solutions of the test inhibitors at various concentrations.

-

Plate Setup:

-

Blank: Buffer, DTNB, and substrate.

-

Control (100% activity): Buffer, enzyme (AChE or BChE), DTNB, and solvent for the test compound.

-

Test Sample: Buffer, enzyme, DTNB, and test inhibitor solution.

-

-

Pre-incubation: Add buffer, enzyme, DTNB, and inhibitor/solvent to the wells. Incubate for 10-15 minutes at a controlled temperature (e.g., 25-37°C).

-

Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Ki values can be determined using Lineweaver-Burk plot analysis.[6][7][8]

Inhibition of Soluble Epoxide Hydrolase (sEH)

Piperazine amide derivatives of chromone-2-carboxylic acid have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory lipid mediators.

Molecular Mechanism

sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, these piperazine derivatives prevent the degradation of EETs, thereby increasing their bioavailability. Elevated levels of EETs contribute to anti-inflammatory and vasodilatory effects, making sEH inhibitors a promising therapeutic class for cardiovascular and inflammatory diseases.

Quantitative Data: sEH Inhibition

The inhibitory potency (IC₅₀) of a representative chromone-2-carboxamide derivative against human sEH is provided.

| Compound | Structure Description | IC₅₀ (human sEH) |

| Compound 7 | Chromone-2-amide with benzyl (B1604629) piperidine | 1.75 µM |

| Compound 29c | 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea (B33335) | 7.0 nM |

Data sourced from Gur Maz et al. (2023) and Hwang et al. (2011).[9][10]

Experimental Protocol: Fluorometric sEH Inhibition Assay

This protocol outlines a common method for screening sEH inhibitors based on the hydrolysis of a fluorogenic substrate.

1. Principle:

-

The sEH enzyme hydrolyzes a non-fluorescent epoxide substrate to produce a highly fluorescent product.

-

The rate of increase in fluorescence is proportional to the sEH activity.

-

Inhibitors will reduce the rate of fluorescence generation.

2. Assay Procedure (96-well plate format):

-

Reagent Preparation: Prepare assay buffer, a stock solution of the sEH enzyme, the fluorogenic substrate, and test inhibitor solutions.

-

Plate Setup:

-

Enzyme Control: Enzyme, buffer, and solvent.

-

Inhibitor Control: Enzyme, buffer, and a known sEH inhibitor (e.g., NCND or AUDA).

-

Test Compound: Enzyme, buffer, and test inhibitor.

-

Background Control: Buffer only.

-

-

Incubation: Add the enzyme solution to the appropriate wells, followed by the test compounds or controls. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm or 362/460 nm, depending on the substrate).[11][12]

-

Data Analysis: Determine the reaction rate from the linear portion of the fluorescence vs. time curve. Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.

References

- 1. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. japsonline.com [japsonline.com]

- 9. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. assaygenie.com [assaygenie.com]

- 12. caymanchem.com [caymanchem.com]

The Piperazine-2-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique conformational properties, coupled with the ability to introduce substituents at multiple positions, have allowed for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates across various disease areas. This technical guide provides a comprehensive overview of the history, synthesis, and therapeutic applications of this important scaffold, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

A Rich History of Therapeutic Innovation

The journey of the this compound scaffold in drug discovery is marked by its successful incorporation into a multitude of clinically relevant molecules. Initially recognized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and basicity, medicinal chemists have increasingly exploited its rigid, chiral framework to design potent and selective ligands for a range of biological targets. This has led to the development of compounds investigated for neurological disorders, infectious diseases, metabolic syndromes, and cancer.[1] The stereocenter at the 2-position of the piperazine (B1678402) ring is a key feature, allowing for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit enhanced target specificity and reduced off-target effects.[1]

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas. The following tables summarize the quantitative biological activity data for representative compounds.

Anticancer Activity

The this compound scaffold has been incorporated into novel anticancer agents. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3n | MDA-MB-231 (Triple-negative breast cancer) | 5.55 ± 0.56 | [2] |

| 20 | CHO (Chinese hamster ovary - non-tumor) | 2.54 | [3] |

| 23 | MDA-MB-468 (Breast cancer) | 1.00 | [3] |

| 25 | HOP-92 (Non-small cell lung cancer) | 1.35 | [3] |

Central Nervous System (CNS) Activity

The scaffold is a common feature in ligands targeting CNS receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in various neuropsychiatric disorders.

| Compound ID | Target Receptor | Kᵢ (nM) | Reference |

| 14a | Dopamine D₃ | 0.18 | |

| 14b | Dopamine D₃ | 0.4 | |

| 6a | Serotonin 5-HT₁ₐ | 1.28 | [4] |

| 4 | Serotonin 5-HT₁ₐ | 0.78 | [5] |

| 7 | Serotonin 5-HT₁ₐ | 0.57 | [5] |

| 38 | Dopamine D₃ | 0.5 | [6] |

Anti-Alzheimer's Disease Activity

Derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, primarily targeting cholinesterase enzymes.

| Compound ID | Target Enzyme | Kᵢ | Reference |

| 4c | Acetylcholinesterase (AChE) | 10.18 ± 1.00 µM | [7] |

| 7b | Butyrylcholinesterase (BChE) | 1.6 ± 0.08 nM | [7] |

Antimicrobial Activity

The versatility of the this compound scaffold extends to the development of novel antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 6c | E. coli | 8 | [1] |

| 4 | S. aureus | 16 | [1] |

| 6d | S. aureus | 16 | [1] |

| 7b | B. subtilis | 16 | [1] |

Key Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a range of standard and specialized laboratory techniques. Below are detailed protocols for key experiments.

Synthesis of Piperazine-2-carboxamide Derivatives

This protocol describes a general method for the amide coupling of a this compound derivative with an amine.

Materials:

-

1-Alloc-4-Fmoc-piperazine-2-carboxylic acid (Scaffold)

-

Resin-bound amine

-

N,N'-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether (Et₂O)

Procedure:

-

Swell the resin-bound amine in DMF.

-

Dissolve the 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid scaffold, HBTU, and DIEA in DMF.

-

Add the solution from step 2 to the resin and stir at room temperature for 6.5 hours.

-

Wash the resin with DMF, DCM, and Et₂O.

-

To remove the Fmoc protecting group, treat the resin with a 1:1 solution of piperidine and DMF for 3.5 hours.

-

Wash the resin with DMF, DCM, and Et₂O and dry under a stream of nitrogen.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[8][9]

Agar (B569324) Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of test compounds.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile well borer (e.g., 6 mm diameter)

-

Test compound solution of known concentration

-

Positive control (e.g., a standard antibiotic)

-

Negative control (e.g., the solvent used to dissolve the compound)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacterium.

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.

-

Using a sterile borer, create wells in the agar plate.

-

Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubate the plate at 37°C for 16-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[3][4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds.

Dopamine D₂ Receptor Signaling Pathway

Many CNS-active compounds containing the this compound scaffold act as antagonists at the dopamine D₂ receptor. This receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Caption: Dopamine D₂ receptor signaling pathway and its inhibition.

Serotonin 5-HT₁ₐ Receptor Signaling Pathway

Agonists of the serotonin 5-HT₁ₐ receptor, often incorporating the this compound scaffold, also couple to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.

Caption: Serotonin 5-HT₁ₐ receptor signaling pathway activation.

Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, this compound derivatives can act as acetylcholinesterase (AChE) inhibitors. By blocking the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.

Caption: Mechanism of acetylcholinesterase inhibition.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, stereochemical complexity, and synthetic tractability have enabled the development of a wide range of biologically active molecules. The quantitative data and experimental protocols presented in this guide highlight the broad therapeutic potential of this scaffold. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will undoubtedly fuel the design of next-generation therapeutics with improved efficacy and safety profiles. As drug discovery continues to evolve, the this compound core is poised to remain a central element in the chemist's toolbox for years to come.

References

- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. hereditybio.in [hereditybio.in]

- 4. chemistnotes.com [chemistnotes.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Portico [access.portico.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

Spectroscopic Profile of Piperazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Piperazine-2-carboxylic acid, a key building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for structural elucidation, quality control, and further research.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a quick reference for its key analytical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are influenced by the electronic environment of each proton and carbon atom.

Table 1: 1H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

| H-2 | ~3.52 | dd | - | D2O |

| H-3, H-5, H-6 | ~2.80 - 3.20 | m | - | D2O |

| NH, NH, COOH | - | - | - | D2O (exchanged) |

Note: Data is based on typical values for similar structures and may vary depending on experimental conditions.

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm | Solvent |

| C=O | ~170 - 175 | D2O |

| C-2 | ~55 - 60 | D2O |

| C-3, C-5, C-6 | ~40 - 50 | D2O |

Note: Data is based on typical values for similar structures and may vary depending on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.

Table 3: IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm-1) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | 3200-3500 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1680-1725 |

| N-H (Amine) | Bending | 1550-1650 |

| C-N | Stretching | 1000-1250 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]+ (m/z) | Molecular Formula | Exact Mass |

| ESI | Positive | 131.0815 | C5H10N2O2 | 130.0742 |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for this compound.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of piperazine (B1678402) compounds is as follows:[1]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[1]

-

Instrument: A 400 MHz or higher field NMR spectrometer.[2][3][4][5]

-

1H NMR Acquisition:

-

13C NMR Acquisition:

-

Data Processing:

IR Spectroscopy

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[6]

-

Technique:

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile.[1]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

-

The mass range should be set to include the expected molecular ion peak.

-

Data Interpretation and Visualization

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural confirmation of this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Relationship between spectroscopic data and the structural information derived for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. US5945534A - Process for the preparation of optically active this compound derivatives - Google Patents [patents.google.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. biosynth.com [biosynth.com]

- 5. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. This compound | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Building Block: The Discovery and First Synthesis of Piperazine-2-Carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a multitude of pharmaceutical agents, most notably as a key component in HIV protease inhibitors. Its rigid, chiral structure allows for the precise spatial orientation of functional groups, a critical feature in the design of highly specific and potent drugs. This technical guide delves into the historical discovery and the first reported synthesis of this compound, providing a detailed examination of the experimental protocols and quantitative data from this seminal work. Furthermore, it presents a comparative overview of more contemporary synthetic strategies, highlighting the evolution of its preparation to meet the demands of modern drug development for enantiomerically pure compounds.

The Pioneering Synthesis: Catalytic Hydrogenation of Pyrazine-2-Carboxylic Acid

The first documented synthesis of this compound was reported by E. Felder, S. Maffei, S. Pietra, and D. Pitrè in a 1960 publication in Helvetica Chimica Acta. Their approach was centered on the catalytic hydrogenation of the aromatic precursor, pyrazine-2-carboxylic acid. This method provided the racemic form of the target molecule, which could then be subjected to resolution to isolate the individual enantiomers.

Experimental Protocol: The Felder et al. (1960) Method

The following protocol is an account of the experimental procedure described by Felder and his colleagues for the synthesis of racemic this compound.

Materials:

-

Pyrazine-2-carboxylic acid

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Distilled water

-

Hydrogen gas (H₂)

-

Diethyl ether

Procedure:

-

Catalyst Pre-reduction: In a high-pressure hydrogenation apparatus, a suspension of platinum(IV) oxide in distilled water was subjected to an atmosphere of hydrogen gas with vigorous shaking. This step served to pre-reduce the platinum oxide to the active platinum black catalyst.

-

Hydrogenation Reaction: Pyrazine-2-carboxylic acid was dissolved in distilled water and added to the vessel containing the activated catalyst. The reaction vessel was then sealed and flushed with hydrogen gas. The hydrogenation was carried out under a sustained pressure of hydrogen gas at room temperature. The reaction was monitored by observing the cessation of hydrogen uptake.

-

Isolation of the Product: Upon completion of the reaction, the catalyst was removed by filtration. The aqueous filtrate was then concentrated under reduced pressure to afford a crude solid.

-

Purification: The crude product was purified by recrystallization from a mixture of ethanol and water, followed by washing with diethyl ether to yield crystalline this compound.

Quantitative Data from the First Synthesis

The following table summarizes the key quantitative data reported in the original synthesis by Felder et al. (1960).

| Parameter | Value |

| Starting Material | Pyrazine-2-carboxylic acid |

| Catalyst | Platinum(IV) oxide (Adams' catalyst) |

| Solvent | Water |

| Hydrogen Pressure | Not explicitly stated in all secondary sources, but typical for this type of reaction |

| Temperature | Room Temperature |

| Yield | Reported as nearly quantitative |

| Melting Point | 214-215 °C (for the racemic form) |

| Product Form | Crystalline solid |

Logical Workflow of the First Synthesis

The following diagram illustrates the logical workflow of the pioneering synthesis of this compound as described by Felder et al.

Caption: Workflow of the first synthesis of this compound.

Evolution of Synthetic Methodologies

While the catalytic hydrogenation of pyrazine-2-carboxylic acid was a landmark achievement, the demand for enantiomerically pure this compound in the pharmaceutical industry has driven the development of more sophisticated synthetic strategies. These modern approaches can be broadly categorized into asymmetric synthesis and the resolution of racemates.

A Modern Approach: Synthesis from Dibromopropionate

A notable contemporary method involves the reaction of methyl 2,3-dibromopropionate with a protected ethylenediamine (B42938) derivative. This approach offers good control over the formation of the piperazine (B1678402) ring.

Reaction Scheme:

Caption: A modern synthetic route to this compound.

This method, followed by deprotection of the nitrogen atoms, provides the desired product. The use of chiral starting materials or chiral catalysts in variations of this and other modern syntheses allows for the direct production of specific enantiomers.

Comparative Summary of Synthetic Methods

| Feature | Felder et al. (1960) | Modern Asymmetric Synthesis (Representative) |

| Starting Material | Pyrazine-2-carboxylic acid | Chiral precursors (e.g., from amino acids) or prochiral substrates |

| Key Transformation | Catalytic Hydrogenation | Asymmetric hydrogenation, cyclization with chiral auxiliaries |

| Product Stereochemistry | Racemic | Enantiomerically pure or enriched |

| Catalyst | Platinum or other heterogeneous noble metal catalysts | Chiral Rhodium or Iridium complexes |

| Advantages | Simple, high-yielding for the racemate | Direct access to single enantiomers, high enantiomeric excess |

| Disadvantages | Produces a racemate requiring further resolution | More complex, often requires expensive chiral catalysts |

Conclusion

The initial discovery and synthesis of this compound by Felder and his team laid the crucial groundwork for the utilization of this important heterocyclic scaffold in medicinal chemistry. Their method of catalytic hydrogenation of pyrazine-2-carboxylic acid, while yielding a racemic mixture, was a robust and efficient process for its time. The subsequent evolution of synthetic organic chemistry has led to the development of sophisticated asymmetric syntheses that provide direct access to the enantiomerically pure forms of this compound, which are indispensable in the development of modern pharmaceuticals. This progression from a racemic synthesis to highly selective asymmetric routes exemplifies the advancements in chemical synthesis driven by the ever-increasing demand for precision and efficiency in drug discovery and development.

A Deep Dive into Piperazine-2-carboxylic Acid: A Theoretical and Computational Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2-carboxylic acid is a conformationally constrained cyclic amino acid that serves as a versatile scaffold in medicinal chemistry. Its rigid, yet tunable, structure provides a unique platform for the design of novel therapeutic agents targeting a wide range of biological entities. The piperazine (B1678402) ring system, with its two nitrogen atoms, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational studies involving this compound and its derivatives, with a focus on their application in drug discovery and development.

Conformational Dynamics of the Piperazine Scaffold

The biological activity of molecules containing the this compound core is intrinsically linked to the conformational preferences of the six-membered ring. The piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, it can undergo ring inversion, interconverting between two chair forms, as well as adopting twist-boat conformations as transition states. Understanding these conformational dynamics is crucial for structure-based drug design.

Caption: Conformational interconversion of the piperazine ring.

Computational and Experimental Data of this compound Derivatives

The true potential of the this compound scaffold is realized through its derivatives. A multitude of studies have explored the synthesis and biological evaluation of these compounds against various targets. Molecular docking and other computational methods have been instrumental in elucidating their binding modes and guiding further optimization.

Molecular Docking and a Representative Experimental Workflow

A common workflow in the development of this compound-based drug candidates involves chemical synthesis followed by in silico and in vitro evaluation. The following diagram illustrates a typical process.

Caption: A representative workflow for the synthesis and evaluation of this compound derivatives.

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize key quantitative data from various studies on this compound derivatives, showcasing their potential as inhibitors for different biological targets.

Table 1: Molecular Docking Scores of Pyrazine-2-carboxylic Acid Derivatives against M. tuberculosis InhA Protein

| Derivative | Rerank Score (kcal/mol) | Reference |

| 1a (Aromatic side chain) | - | [1] |

| 1b (Cyclic side chain) | - | [1] |

| 1c (Aliphatic side chain) | -86.4047 | [1] |

Table 2: Inhibitory Activity of 1,4-bisbenzylthis compound Derivatives against Cholinesterases [2]

| Compound | Target | Ki |

| 4c (1,4-bis(4-chlorobenzyl) derivative) | AChE | 10.18 ± 1.00 µM |

| 7b (1,4-bis(2-chlorobenzyl) hydroxamic acid derivative) | BChE | 1.6 ± 0.08 nM |

| Donepezil (Reference) | BChE | 12.5 ± 2.6 µM |

| Tacrine (Reference) | BChE | 17.3 ± 2.3 nM |

Table 3: Inhibitory Activity of Chromone-2-carboxylic Acid Piperazine Amide Derivatives against Soluble Epoxide Hydrolase (sEH) [3]

| Compound | Target | IC50 |

| 7 (Benzyl piperidine (B6355638) amide derivative) | sEH | 1.75 µM |

Detailed Methodologies

Experimental Protocols: Synthesis

A frequently employed method for the synthesis of this compound derivatives, particularly esters and amides, is the Yamaguchi esterification or amidation.[1]

General Procedure for Yamaguchi Esterification: [1]

-

A carboxylic acid (e.g., pyrazine-2-carboxylic acid) is dissolved in a suitable solvent like dichloromethane.

-

2,4,6-Trichlorobenzoyl chloride is added to the solution to form a mixed anhydride.

-

The alcohol or amine nucleophile is then added in the presence of a stoichiometric amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester or amide formation.

-

The reaction mixture is typically stirred at room temperature.

-

Work-up involves washing the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

-

The final product is purified using techniques like chromatography.

Another common method for amide bond formation involves the use of coupling reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst such as DMAP.[3]

Computational Protocols

Molecular Docking: Molecular docking studies are widely used to predict the binding orientation and affinity of this compound derivatives to their target proteins.

-

Software: MolDock (as implemented in MVD) and Schrödinger Maestro are commonly used platforms.[1][4]

-

Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogens, and assigning correct bond orders and charges.[4]

-

Ligand Preparation: The 3D structures of the ligands are built and optimized using appropriate force fields.

-

Docking Algorithm: Algorithms like the MolDock SE algorithm with a suitable number of runs (e.g., 50) are used to generate and score docking poses.[1]

-

Scoring Function: Rerank scores or other scoring functions are used to estimate the binding affinity.[1]

-

Visualization: The resulting docking poses and interactions are visualized using software like MVD or Maestro.[1][4]

Molecular Dynamics (MD) Simulation: MD simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time.

-

Software: Suites like Schrödinger (e.g., Desmond) are utilized for MD simulations.

-

Force Fields: Standard force fields such as OPLS are applied to model the system.

-

Simulation Setup: The docked complex is placed in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.

-

Simulation Protocol: The system is typically subjected to an equilibration phase followed by a production run for a specified duration (e.g., 100 ns).

-

Analysis: Trajectories are analyzed to evaluate parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and identify key interactions.

Quantum Chemical Calculations (DFT): While comprehensive DFT studies on the parent this compound are not readily available in the public domain, DFT calculations have been performed on its derivatives to understand their electronic properties.

-

Software: Gaussian or similar quantum chemistry packages are used.

-

Method: The B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) is a common choice for geometry optimization and calculation of electronic properties.

-